molecular formula C10H8N2 B070153 1,3-Bis(isocyanomethyl)benzene CAS No. 188540-42-3

1,3-Bis(isocyanomethyl)benzene

Cat. No.: B070153
CAS No.: 188540-42-3
M. Wt: 156.18 g/mol
InChI Key: RKNVJCISCHZVHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(isocyanomethyl)benzene is typically synthesized through the liquid phase reaction of m-xylylenediamine with phosgene. due to the highly toxic nature of phosgene, alternative green synthesis methods are being explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .

Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene-based method due to its efficiency and scalability. the development of non-phosgene green synthesis processes is gaining traction to reduce environmental and health risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(isocyanomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form urethanes.

    Catalysts: Often requires catalysts such as triethylamine to facilitate reactions.

Major Products:

Scientific Research Applications

1,3-Bis(isocyanomethyl)benzene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,3-Bis(isocyanomethyl)benzene involves its high reactivity towards nucleophiles. The compound’s isocyanate groups react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. This reactivity is harnessed in the production of polymers and coatings, where the formation of these linkages imparts desirable mechanical and chemical properties to the final products .

Comparison with Similar Compounds

    1,4-Bis(isocyanomethyl)benzene: Similar in structure but with isocyanate groups positioned at the 1,4-positions on the benzene ring.

    Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.

Uniqueness: 1,3-Bis(isocyanomethyl)benzene is unique due to its specific positioning of isocyanate groups at the 1,3-positions on the benzene ring, which imparts distinct reactivity and performance characteristics compared to its isomers and other diisocyanates .

Properties

IUPAC Name

1,3-bis(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVJCISCHZVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607949
Record name 1,3-Bis(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188540-42-3
Record name 1,3-Bis(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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